2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene
Overview
Description
“2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” is a chemical compound with the CAS Number: 1036383-28-4 . It has a molecular weight of 204.63 . The IUPAC name for this compound is 2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” is 1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene” include a molecular weight of 204.63 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the searched data.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluorinated Liquid Crystals
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene derivatives have been explored for the synthesis of fluorinated liquid crystals. Studies have focused on understanding the photoresponsive behavior and UV stability of such fluorinated compounds (Praveen & Ojha, 2012).
Electrosynthesis and Spectroscopic Characterization
This chemical has been used in the electrosynthesis of polymers like poly(2-methoxy-5-alkoxy paraphenylenes). These polymers have been characterized for their molecular structure and electrical conductivities, providing insights into the development of new materials (Moustafid et al., 1991).
Molecular and Crystal Structure Analysis
- Molecular Conformation Studies: Researchers have analyzed the molecular conformation and crystal structure of compounds derived from 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene, such as imidazole and benzoxazole derivatives. These studies provide valuable data on molecular interactions and packing in crystal structures (Zhang et al., 2010; Al-Dies et al., 2012).
Application in Organic Chemistry and Materials Science
Development of Fluorophores
Compounds derived from 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene have been used in the development of novel fluorophores, which are key in sensing applications and material science. These fluorophores exhibit unique properties like high fluorescence in specific environments (Uchiyama et al., 2006; Sakai et al., 2014).
Antimicrobial Agent Development
Research has indicated the potential of derivatives of 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene in the development of antimicrobial agents. These compounds have shown promising results in in vitro studies against various microorganisms (Liaras et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-4-5-13-9-3-2-7(11)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXENEGBURNHZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591121 | |
Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
CAS RN |
1036383-28-4 | |
Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1036383-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluoro-1-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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